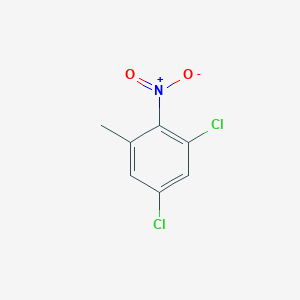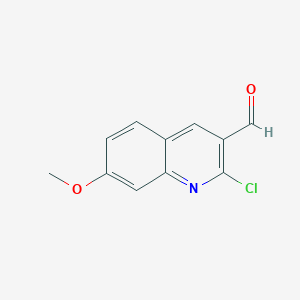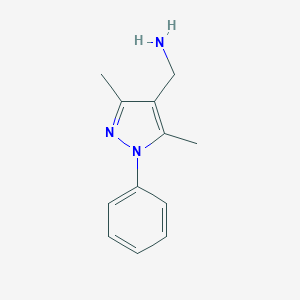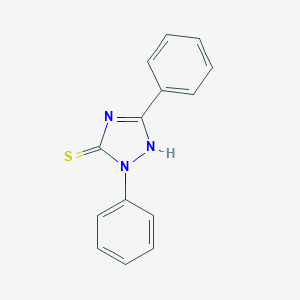
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione (DPTT) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPTT has been found to exhibit various biological activities, including antifungal, antibacterial, antitumor, and anti-inflammatory properties.
Mechanism Of Action
The mechanism of action of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione exerts its biological activities by inhibiting the activity of certain enzymes or proteins. For example, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to inhibit the activity of chitin synthase, an enzyme essential for the synthesis of fungal cell walls. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical And Physiological Effects
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been found to induce cell cycle arrest, a process that prevents cells from dividing and proliferating. Moreover, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Advantages And Limitations For Lab Experiments
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has certain limitations that should be taken into consideration. For example, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Moreover, the solubility of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione in aqueous solutions is limited, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. One possible direction is to investigate the structure-activity relationship of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione and its analogs to identify compounds with improved biological activities and reduced cytotoxicity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione to determine its efficacy and safety in vivo. Moreover, the potential use of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione as a lead compound for the development of new drugs for the treatment of fungal infections, bacterial infections, and cancer should be explored.
Synthesis Methods
The synthesis of 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione can be achieved by the reaction of thiosemicarbazide and phenylhydrazine in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to produce 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione. The purity of the synthesized compound can be confirmed by various analytical techniques such as thin-layer chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry.
Scientific Research Applications
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antifungal activity against various pathogenic fungi such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has also been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Moreover, 2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
CAS RN |
5055-73-2 |
|---|---|
Product Name |
2,5-diphenyl-1,2-dihydro-3H-1,2,4-triazole-3-thione |
Molecular Formula |
C14H11N3S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
2,5-diphenyl-1H-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C14H11N3S/c18-14-15-13(11-7-3-1-4-8-11)16-17(14)12-9-5-2-6-10-12/h1-10H,(H,15,16,18) |
InChI Key |
ZUEBSLXIWLEWET-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C2=NC(=S)N(N2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=S)N(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



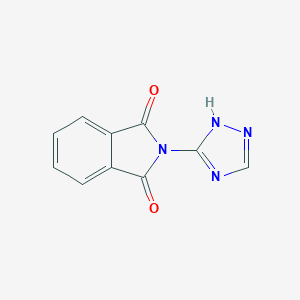
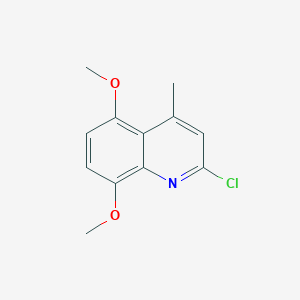
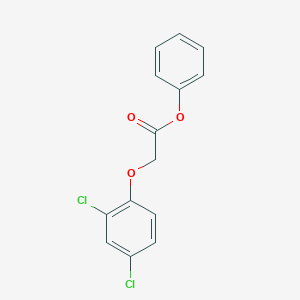
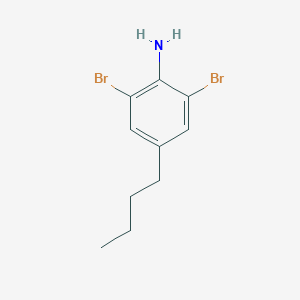
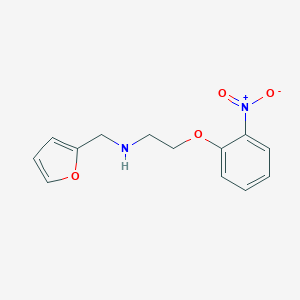
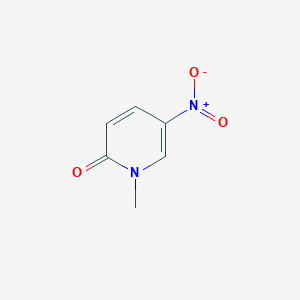
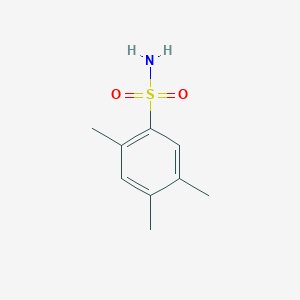
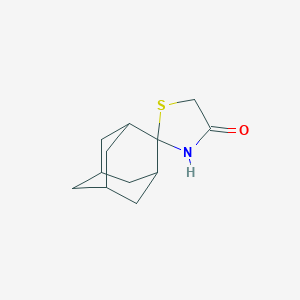
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)

